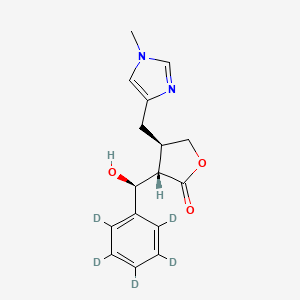![molecular formula C15H13ClN2O B12425674 2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B12425674.png)
2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mycobactin-IN-1 is a pyrazoline analogue that functions as an inhibitor of mycobactin biosynthesis in mycobacteria. It specifically binds to salicyl-adenosine monophosphate ligase, a key enzyme in the mycobactin biosynthetic pathway
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Mycobactin-IN-1 involves the preparation of pyrazoline analogues. The general synthetic route includes the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds under controlled conditions . The reaction typically proceeds through a cyclization process, forming the pyrazoline ring structure.
Industrial Production Methods: Industrial production of Mycobactin-IN-1 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions: Mycobactin-IN-1 primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. It binds to the salicyl-adenosine monophosphate ligase enzyme, inhibiting its activity .
Common Reagents and Conditions: The synthesis of Mycobactin-IN-1 involves reagents such as hydrazine derivatives and α,β-unsaturated carbonyl compounds. The reaction conditions typically include controlled temperatures and solvents like ethanol or methanol .
Major Products Formed: The primary product of the synthesis is the pyrazoline analogue, Mycobactin-IN-1. No significant by-products are typically formed under optimized reaction conditions .
Applications De Recherche Scientifique
Mycobactin-IN-1 has several scientific research applications, including:
Mécanisme D'action
Mycobactin-IN-1 exerts its effects by binding to the salicyl-adenosine monophosphate ligase enzyme, which is crucial for mycobactin biosynthesis. This binding inhibits the enzyme’s activity, thereby disrupting the biosynthesis of mycobactin, an essential siderophore for iron acquisition in mycobacteria . The inhibition of mycobactin biosynthesis ultimately leads to impaired iron uptake and reduced mycobacterial growth .
Comparaison Avec Des Composés Similaires
SQ109: Another efflux pump inhibitor with a different mechanism of action.
AU1235: A compound with similar inhibitory effects on mycobacterial efflux pumps.
Verapamil and Chlorpromazine: Known efflux pump inhibitors with broader applications.
Uniqueness: Mycobactin-IN-1 is unique in its specific inhibition of the salicyl-adenosine monophosphate ligase enzyme, making it a targeted approach for disrupting mycobactin biosynthesis. This specificity distinguishes it from other efflux pump inhibitors that may have broader targets .
Propriétés
Formule moléculaire |
C15H13ClN2O |
|---|---|
Poids moléculaire |
272.73 g/mol |
Nom IUPAC |
2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol |
InChI |
InChI=1S/C15H13ClN2O/c16-11-7-5-10(6-8-11)13-9-14(18-17-13)12-3-1-2-4-15(12)19/h1-8,13,17,19H,9H2 |
Clé InChI |
BMOZIGVHPNPVGU-UHFFFAOYSA-N |
SMILES canonique |
C1C(NN=C1C2=CC=CC=C2O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1S)-2-amino-1-[5-(hydroxymethyl)-1,3-thiazol-2-yl]ethyl]-3-methyl-5-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrole-2-carboxamide](/img/structure/B12425597.png)
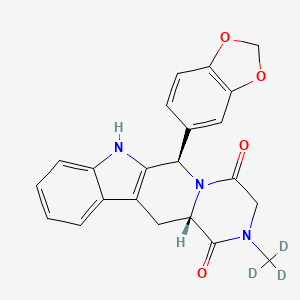
![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(6-nitro-3-pyrrolo[2,3-c]pyridin-1-ylisoquinolin-5-yl)carbamate](/img/structure/B12425605.png)
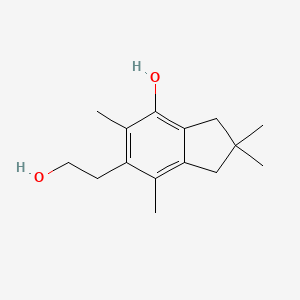


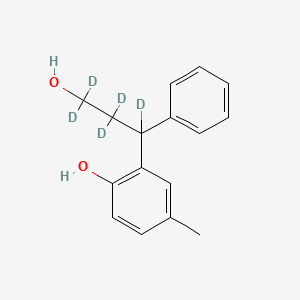
oxane-2-carboxylic acid](/img/structure/B12425644.png)
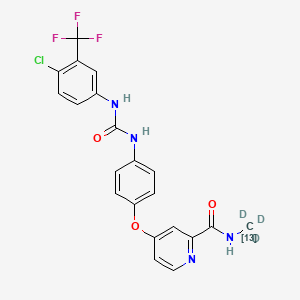
![disodium;2-[4-[[4-(2-sulfoanilino)phenyl]-[4-(2-sulfonatophenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonate](/img/structure/B12425651.png)
![disodium;2-[[4-[ethyl-[(3-sulfonatophenyl)methyl]amino]phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-5-hydroxybenzenesulfonate](/img/structure/B12425653.png)
